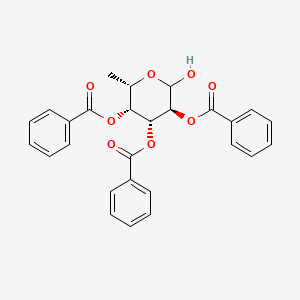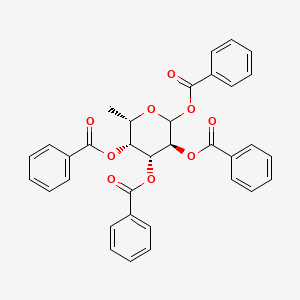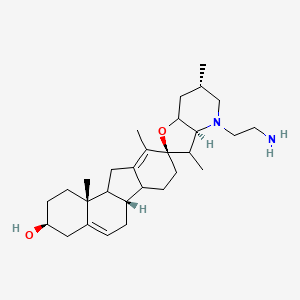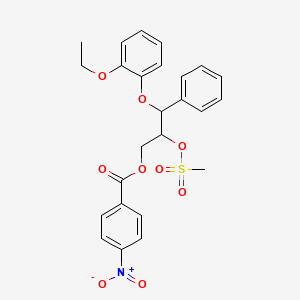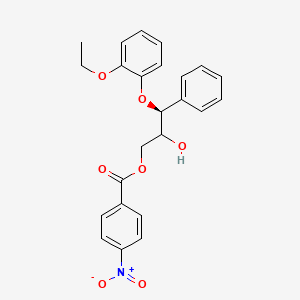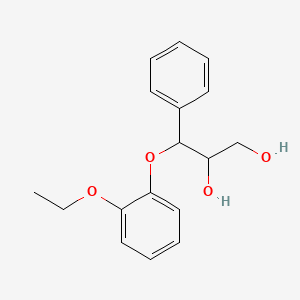
Lycopodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycopodium is a genus of clubmoss, a primitive vascular plant, which has been used in traditional medicine for centuries. It is a popular remedy for many ailments, and has been used to treat a wide range of conditions including digestive disorders, respiratory conditions, skin diseases, and gynecological problems. In recent years, it has become increasingly popular in the laboratory as a model organism for studying the molecular basis of plant development.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Lycopodium has been used in different traditional medicinal systems to treat many diseases, mainly focusing on central nervous system and inflammation-related diseases . Rigorous pharmacological and clinical studies conducted in recent decades have demonstrated their special efficacy in the treatment of Alzheimer’s disease .
Neuroprotective Effects
Secondary metabolites and extracts from Lycopodium plants have been proven to possess neuroprotective effects . This supports most of the traditional medicinal uses of Lycopodium plants .
Anti-tumor Properties
Lycopodium plants have been found to exhibit anti-tumor properties . This is mainly due to the presence of secondary metabolites in these plants .
Anti-inflammatory and Anti-microbial Effects
Lycopodium plants have been shown to have anti-inflammatory and anti-microbial effects . This is consistent with their traditional use in treating inflammation-related diseases .
Antiviral Effects
Lycopodium plants have also been found to have antiviral effects . This makes them potentially useful in the development of new antiviral drugs .
6. Treatment of Skin Irritations and Acne In Europe and America, Lycopodium clavatum L. has been used for the treatment of skin irritations and acne . This is due to its anti-inflammatory properties .
Each of these fields represents a unique application of Lycopodium in scientific research. It’s important to note that while Lycopodium has shown promise in these areas, more research is needed to fully understand its potential and limitations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lycopodium involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione, which is then reacted with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane. This compound is then cyclized to form Lycopodium.", "Starting Materials": [ "Acetylacetone", "Formaldehyde" ], "Reaction": [ "Step 1: Condensation of two molecules of acetylacetone to form 2,4-pentanedione", "Step 2: Reaction of 2,4-pentanedione with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane", "Step 3: Cyclization of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane to form Lycopodium" ] } | |
Número CAS |
8023-70-9 |
Nombre del producto |
Lycopodium |
Sinónimos |
CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



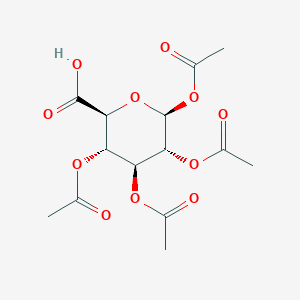
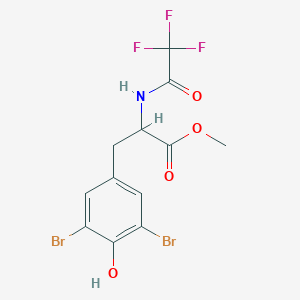
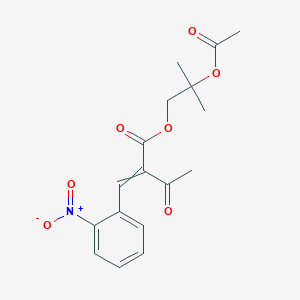
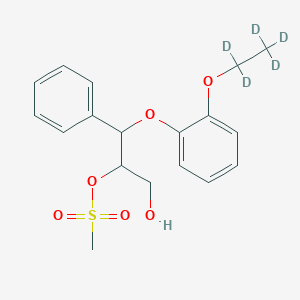
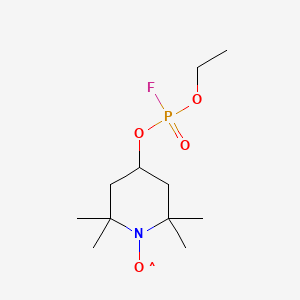
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
